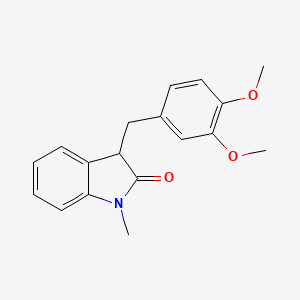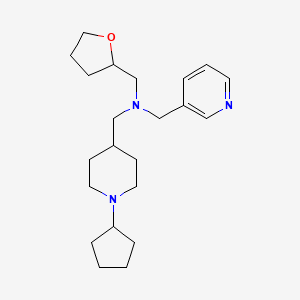
3,5-dimethyl-1-(phenoxyacetyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-1-(phenoxyacetyl)piperidine, also known as DMAP, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been researched for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-1-(phenoxyacetyl)piperidine is not fully understood, but it is believed to act as a nucleophilic catalyst. 3,5-dimethyl-1-(phenoxyacetyl)piperidine has a lone pair of electrons on the nitrogen atom, which can form a bond with electrophilic substrates. This reaction results in the formation of an intermediate, which can then undergo further reactions to form the desired product.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(phenoxyacetyl)piperidine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. Additionally, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been shown to have low acute toxicity and low skin irritancy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3,5-dimethyl-1-(phenoxyacetyl)piperidine is its high catalytic activity and selectivity. 3,5-dimethyl-1-(phenoxyacetyl)piperidine is also readily available and relatively inexpensive compared to other catalysts. However, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has limitations such as its low solubility in water and its tendency to decompose under certain conditions.
Orientations Futures
For research on 3,5-dimethyl-1-(phenoxyacetyl)piperidine include the development of new synthetic methods, investigation of its mechanism of action, and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-1-(phenoxyacetyl)piperidine involves the reaction of phenoxyacetyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of 3,5-dimethyl-1-(phenoxyacetyl)piperidine as a white crystalline solid with a melting point of 120-122°C. The purity of 3,5-dimethyl-1-(phenoxyacetyl)piperidine can be determined by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3,5-dimethyl-1-(phenoxyacetyl)piperidine has been studied for its potential applications in scientific research. One of the major areas of research for 3,5-dimethyl-1-(phenoxyacetyl)piperidine is its use as a catalyst in organic synthesis. 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been shown to catalyze a variety of reactions such as esterification, acylation, and alkylation. Additionally, 3,5-dimethyl-1-(phenoxyacetyl)piperidine has been used as a reagent for the synthesis of various compounds such as amides, esters, and lactones.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-8-13(2)10-16(9-12)15(17)11-18-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIULTSCBJBBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6005156.png)
![N~1~,N~2~-dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005162.png)
![N-(3,4-dichlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-fluoro-3-nitrophenyl)amino]methylene}urea](/img/structure/B6005166.png)
![N~1~-benzyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B6005168.png)
![4-(5-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6005179.png)
![6-(3-nitrophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6005184.png)
![N-{2-methyl-4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6005187.png)
![1-[2-methoxy-5-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6005206.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-bis(4-methylphenyl)glycinamide](/img/structure/B6005209.png)
![7-(2,3-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005211.png)

![2-[(3,5-dibromo-2-hydroxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6005233.png)

![1-cyclopentyl-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6005261.png)